molecular formula C25H25ClN4O B10866146 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B10866146
M. Wt: 432.9 g/mol
InChI Key: HALUOMUJKGFJCG-UHFFFAOYSA-N
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Description

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with phosphorus oxychloride (POCl3) to introduce the chloro substituent . The resulting intermediate is then subjected to further reactions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups, such as amines or ethers.

Mechanism of Action

The mechanism of action of 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its combination of structural elements, which confer specific chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

The compound 11-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule with potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Molecular Structure

The molecular formula for the compound is C20H22ClN3C_{20}H_{22}ClN_{3} with a molecular weight of approximately 365.86 g/mol. The structure features a dibenzo diazepine core fused with a pyrazole moiety.

  • IUPAC Name : this compound
  • CAS Number : Not available
  • Solubility : Soluble in organic solvents; limited solubility in water.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, some synthesized pyrazole derivatives have shown activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 1.9 to 7.8 µg/mL .

Anticancer Properties

Research has demonstrated that compounds similar to the target compound have antiproliferative effects against cancer cell lines. For example, certain N-substituted carbazoles exhibited IC50 values in the nanomolar range against ovarian and prostatic carcinoma cell lines . The specific mechanism often involves the inhibition of key kinases involved in cell proliferation.

Neuroprotective Effects

The neuroprotective potential of pyrazole derivatives has been explored in various models of neurodegenerative diseases. These compounds have shown promise in reducing oxidative stress and inflammation in neuronal cells .

Analgesic and Anti-inflammatory Effects

Compounds with similar structures have been evaluated for their analgesic and anti-inflammatory effects. In animal models, certain pyrazole derivatives demonstrated significant pain relief comparable to standard analgesics .

Study 1: Antimicrobial Efficacy

A study assessed the antimicrobial efficacy of synthesized pyrazole derivatives against common pathogens. The results indicated that several compounds had notable antibacterial activity with zones of inhibition measuring up to 26 mm at a concentration of 50 µg/mL .

Study 2: Anticancer Activity

In another study focusing on anticancer properties, N-substituted pyrrolocarbazoles were found to inhibit pim-kinase activity effectively. The most potent inhibitors had IC50 values between 46–75 nM against human cancer cell lines PA1 and DU145 .

Study 3: Neuroprotective Mechanisms

Research involving neuroprotective mechanisms highlighted that certain pyrazole derivatives could mitigate neuronal damage in models of oxidative stress by enhancing antioxidant defenses and reducing inflammatory cytokine levels .

Properties

Molecular Formula

C25H25ClN4O

Molecular Weight

432.9 g/mol

IUPAC Name

6-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C25H25ClN4O/c1-15-21(24(26)30(29-15)16-9-5-4-6-10-16)23-22-19(13-25(2,3)14-20(22)31)27-17-11-7-8-12-18(17)28-23/h4-12,23,27-28H,13-14H2,1-3H3

InChI Key

HALUOMUJKGFJCG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1C2C3=C(CC(CC3=O)(C)C)NC4=CC=CC=C4N2)Cl)C5=CC=CC=C5

Origin of Product

United States

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